4-formyl-1H-pyrazole-1-carbothioamide

Descripción

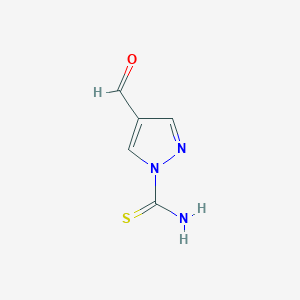

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-formylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-5(10)8-2-4(3-9)1-7-8/h1-3H,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCAMFCJSYSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(=S)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyrazole Derivatives in Medicinal and Material Chemistry

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational structure for a vast array of synthetic compounds. chemmethod.com The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.govscispace.com

In the realm of medicinal chemistry , pyrazole derivatives have demonstrated significant potential across various therapeutic areas. They are recognized for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. acs.org For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological activity. acs.org

The applications of pyrazole derivatives extend into material chemistry and agriculture . They have been investigated for their utility as herbicides, insecticides, and fungicides. chemmethod.com Furthermore, certain pyrazole compounds are used in the creation of dyes and fluorescent agents, highlighting their diverse industrial applications. researchgate.net

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Examples of Pyrazole Scaffolds | Therapeutic Area |

|---|---|---|

| Anti-inflammatory | Celecoxib, Phenylbutazone | Arthritis, Pain Management |

| Anticancer | Crizotinib | Oncology |

| Antimicrobial | Various synthetic derivatives | Infectious Diseases |

| Antidepressant | Fezolamide | Psychiatry |

| Anticonvulsant | Difenamizole | Neurology |

| Herbicidal/Insecticidal | Fipronil | Agrochemicals |

Significance of Carbothioamide and Formyl Moieties in Heterocyclic Systems

The specific functional groups attached to the pyrazole (B372694) ring in 4-formyl-1H-pyrazole-1-carbothioamide, namely the carbothioamide and formyl groups, are crucial to its chemical reactivity and potential bioactivity.

The carbothioamide group (-C(=S)NH₂) is a significant pharmacophore in its own right. Heterocyclic compounds incorporating a carbothioamide or thiourea (B124793) moiety are known to possess a broad range of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities. acs.org The presence of the sulfur atom in the carbothioamide group can enhance the lipophilicity of a molecule and its ability to coordinate with metal ions, which can be important for enzyme inhibition. The synthesis of pyrazole-1-carbothioamide derivatives often involves the cyclocondensation of chalcones with thiosemicarbazide (B42300). acs.orgrdd.edu.iq

The formyl group (-CHO), an aldehyde functional group, is a versatile synthetic handle and can also contribute to a compound's biological profile. chemmethod.com The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring, typically at the 4-position. chemmethod.com This group can then serve as a starting point for the synthesis of more complex molecules through reactions such as condensations and the formation of Schiff bases. ekb.eg Furthermore, pyrazole-4-carbaldehyde derivatives have themselves been investigated for their anti-bacterial and anti-cancer properties. chemmethod.com

Research Context and Scope for 4 Formyl 1h Pyrazole 1 Carbothioamide

Direct Synthesis Approaches

Direct synthesis approaches to this compound and its analogs often involve the sequential or one-pot construction of the pyrazole ring followed by or concurrent with its functionalization.

A common and straightforward method for the synthesis of the pyrazole-1-carbothioamide core involves the cyclocondensation reaction of α,β-unsaturated carbonyl compounds (chalcones) with thiosemicarbazide (B42300). rdd.edu.iqresearchgate.netacs.org This reaction proceeds via a base-catalyzed mechanism, typically in a solvent such as ethanol (B145695). The thiosemicarbazide acts as a binucleophile, attacking the carbonyl carbon and the β-carbon of the chalcone, leading to the formation of a dihydropyrazole-1-carbothioamide intermediate, which can then be oxidized to the corresponding pyrazole. researchgate.netacs.org While this method is effective for generating the pyrazole-1-carbothioamide scaffold, it does not directly yield the 4-formyl derivative. The introduction of the formyl group would require a subsequent formylation step.

The general scheme for the synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives from chalcones is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Thiosemicarbazide | NaOH, Ethanol, Reflux | 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides | rdd.edu.iqresearchgate.net |

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.netnih.govmdpi.com This reaction utilizes the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). thieme-connect.comchemmethod.com The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring. For the synthesis of this compound, a pre-formed pyrazole-1-carbothioamide could be subjected to Vilsmeier-Haack conditions to introduce the formyl group. Alternatively, a pyrazole with a protecting group on the N1 nitrogen can be formylated at the C4 position, followed by deprotection and subsequent reaction with a thiocarbamoylating agent. researchgate.net It has been noted that N-unsubstituted pyrazoles may be less reactive or fail to undergo formylation under these conditions, necessitating N-substitution for a successful reaction. researchgate.netresearchgate.net

The Vilsmeier-Haack reaction can also be employed in a cyclization-formylation sequence. For instance, hydrazones can be cyclized in the presence of the Vilsmeier reagent to directly yield 4-formylpyrazoles. chemmethod.comekb.eg

| Substrate | Reagents | Product | Key Finding | Reference |

|---|---|---|---|---|

| N-alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃, DMF | N-alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | N-substitution is crucial for successful formylation. | researchgate.net |

| Hydrazones | POCl₃, DMF | 4-Formyl pyrazole derivatives | Simultaneous cyclization and formylation. | chemmethod.com |

| 1-Phenyl-1H-pyrazol-3-ol | Vilsmeier-Haack Reagent | Pyrazole-4-carbaldehydes | Versatile for preparing functionalized pyrazoles. | mdpi.com |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. organic-chemistry.orgrsc.orgresearchgate.net For the synthesis of pyrazole-1-carbothioamide derivatives, one-pot procedures have been developed. For instance, a three-component reaction of hydrazine (B178648) hydrate (B1144303), arylidene malononitrile, and isothiocyanates in the presence of a catalyst can afford 5-amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides in high yields. biointerfaceresearch.com A plausible mechanism involves the initial formation of a thiosemicarbazide from hydrazine hydrate and isothiocyanate, which then undergoes a Michael addition to the arylidene malononitrile, followed by intramolecular cyclization and tautomerization. biointerfaceresearch.com To adapt this for the synthesis of this compound, a precursor that can be readily converted to a formyl group would be needed in place of the cyano group.

Another one-pot approach involves the reaction of ketones, aldehydes, and hydrazines to form the pyrazole ring. nanobioletters.com This can be combined with subsequent functionalization steps in a single pot to achieve the desired product.

Multi-Component Reaction (MCR) Approaches to Pyrazole Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single operation, offering high atom economy and efficiency. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. acs.orgnih.gov

A notable MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This can be extended to a four-component reaction, for example, by including malononitrile, to generate highly substituted pyrazoles. mdpi.comnih.gov The synthesis of pyrazole-linked thiazoles has also been achieved through an MCR involving aryl glyoxals, aryl thioamides, and pyrazolones. acs.org While these MCRs provide rapid access to diverse pyrazole scaffolds, their direct application to the synthesis of this compound would require careful selection of starting materials that contain or can be converted to the required formyl and carbothioamide functionalities.

| Reaction Type | Components | Product | Reference |

|---|---|---|---|

| Three-component | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | beilstein-journals.org |

| Four-component | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | mdpi.comnih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomeric pyrazoles. acs.orgnih.gov The regiochemical outcome is influenced by factors such as the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, including the solvent and catalyst. acs.orgorganic-chemistry.org For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.org

In the context of this compound synthesis, controlling the regiochemistry of the pyrazole ring formation is essential to ensure the correct placement of substituents. Stereoselectivity becomes relevant when synthesizing dihydropyrazole derivatives, which possess stereocenters. The cyclocondensation of chalcones with thiosemicarbazide, for example, leads to the formation of a dihydropyrazole ring with two adjacent stereocenters. The relative stereochemistry of these centers is determined by the mechanism of the cyclization reaction.

Catalytic Methods in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis by enhancing reaction rates, improving yields, and controlling selectivity. Various catalysts have been employed in the synthesis of pyrazole derivatives. For instance, copper-catalyzed condensation reactions have been used to prepare pyrazoles under mild, acid-free conditions. organic-chemistry.org Heteropolyacids have also been utilized as catalysts for the synthesis of pyrazolone (B3327878) derivatives. ijpcbs.com

In the context of one-pot syntheses of pyrazole-1-carbothioamides, nano-flake catalysts such as HAp/ZnCl₂ have been shown to be effective. biointerfaceresearch.com Metal-free and catalyst-free conditions have also been developed for the synthesis of pyrazole-conjugated thioamides from pyrazole carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.orgd-nb.info The choice of catalyst can significantly influence the efficiency and outcome of the synthesis of this compound, potentially enabling milder reaction conditions and improved yields.

Transition Metal Catalysis (e.g., Copper-catalyzed, Ruthenium-catalyzed, Palladium-catalyzed)

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic compounds, including pyrazole derivatives. Catalysts based on copper, ruthenium, and palladium are particularly noteworthy for their efficiency in forming the pyrazole ring and in carbon-carbon and carbon-heteroatom bond formations.

Copper-Catalyzed Reactions: Copper catalysts are widely employed for the synthesis of pyrazole systems through cycloaddition reactions. One prominent example involves the copper-catalyzed [3+2] cycloaddition of a nitrile-ylide with an alkyne. This methodology is effective for constructing polysubstituted pyrazoles. While not directly forming the carbothioamide group, this approach efficiently builds the core pyrazole ring, which can be subsequently functionalized. For instance, the reaction of tosylhydrazones with terminal alkynes in the presence of a copper catalyst can yield highly substituted pyrazoles.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have shown utility in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. Ruthenium complexes can catalyze the cyclization process under mild conditions, offering good yields and regioselectivity. Ruthenium-catalyzed reactions are also pivotal in the functionalization of the pyrazole ring, such as through C-H activation, allowing for the introduction of various substituents at specific positions.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used in cross-coupling reactions to modify the pyrazole scaffold. Reactions like the Suzuki, Heck, and Sonogashira couplings are instrumental in attaching formyl groups or other carbon-based substituents to the pyrazole ring. For example, a pre-functionalized pyrazole, such as a 4-bromo-1H-pyrazole, can undergo a palladium-catalyzed formylation reaction or be coupled with a suitable partner to introduce the necessary aldehyde functionality. These methods are valued for their high functional group tolerance and broad applicability.

Table 1: Overview of Transition Metal-Catalyzed Reactions for Pyrazole Synthesis

| Catalyst Type | Example Reaction | Substrates | Key Advantages |

|---|---|---|---|

| Copper | [3+2] Cycloaddition | Tosylhydrazones, Terminal Alkynes | High efficiency in ring formation, good for polysubstituted pyrazoles. |

| Ruthenium | Cyclization | 1,3-Dicarbonyl Compounds, Hydrazines | Mild reaction conditions, good yields and regioselectivity. |

| Palladium | Suzuki Cross-Coupling | 4-Bromo-1H-pyrazole, Formylboronic acid | High functional group tolerance, versatile for C-C bond formation. |

Organocatalysis (e.g., L-Proline promoted reactions)

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing improved environmental compatibility and unique selectivity. L-Proline, a naturally occurring amino acid, is a prominent organocatalyst used in the synthesis of heterocyclic compounds.

In the context of pyrazole synthesis, L-proline can promote multi-component reactions (MCRs) for the construction of the pyrazole core. A notable example is the three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine, catalyzed by L-proline. This reaction proceeds through a cascade of enamine and imine intermediates, leading to the formation of a highly functionalized pyrazole derivative under mild and often environmentally friendly conditions. The use of L-proline is advantageous due to its low cost, low toxicity, and ability to be used in aqueous media.

Table 2: L-Proline Promoted Synthesis of Pyrazole Derivatives

| Reactants | Catalyst | Solvent | Key Features |

|---|---|---|---|

| Aldehyde, β-Ketoester, Hydrazine | L-Proline | Ethanol/Water | Mild conditions, high atom economy, environmentally friendly. |

Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound and related structures is crucial for developing sustainable chemical processes. Key aspects include the use of alternative energy sources, environmentally benign solvents, and catalytic systems that minimize waste.

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed to accelerate the synthesis of pyrazole derivatives. Microwave-assisted synthesis, in particular, can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

Environmentally Benign Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives. Water and ethanol are increasingly used as reaction media for pyrazole synthesis. For instance, the aforementioned L-proline catalyzed three-component reaction can be efficiently performed in an ethanol-water mixture, which significantly improves the environmental profile of the synthesis.

Catalyst Reusability: The development of reusable catalysts is another key principle of green chemistry. Heterogeneous catalysts or catalysts immobilized on solid supports can be easily recovered from the reaction mixture and reused multiple times, reducing both cost and waste. While specific examples for this compound are not detailed, the general trend in pyrazole synthesis is moving towards the use of such recyclable catalytic systems. These approaches collectively contribute to making the synthesis of pyrazole derivatives more sustainable and economically viable.

Table 3: Application of Green Chemistry Principles in Pyrazole Synthesis

| Principle | Application | Example | Advantage |

|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Rapid synthesis of pyrazole derivatives | Reduced reaction time, higher yields, cleaner reactions. |

| Green Solvents | Use of Ethanol/Water | L-Proline catalyzed MCR for pyrazoles | Reduced toxicity and environmental impact. |

| Catalyst Reusability | Heterogeneous Catalysis | Use of solid-supported catalysts | Simplified product purification, reduced waste, lower cost. |

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal structural features: the pyrazole ring, the formyl group, and the carbothioamide moiety.

The N-H stretching vibrations of the carbothioamide's amino group typically appear as sharp bands in the region of 3350-3150 cm⁻¹. biointerfaceresearch.com The aromatic C-H stretching of the pyrazole ring is anticipated around 3100 cm⁻¹. A strong, sharp absorption band, characteristic of the formyl C=O stretching vibration, is expected in the range of 1680-1660 cm⁻¹. scispace.com The C=N and C=C stretching vibrations of the pyrazole ring are typically observed between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net Finally, the C=S stretching vibration of the carbothioamide group is expected to produce a band in the 1150-1020 cm⁻¹ region. biointerfaceresearch.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Carbothioamide | N-H stretch | 3350 - 3150 | biointerfaceresearch.com |

| Pyrazole Ring | C-H stretch | ~3100 | mdpi.com |

| Formyl | C=O stretch | 1680 - 1660 | scispace.com |

| Pyrazole Ring | C=N / C=C stretch | 1600 - 1450 | researchgate.net |

| Carbothioamide | C=S stretch | 1150 - 1020 | biointerfaceresearch.comresearchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the this compound molecule. The most downfield signal would be a singlet corresponding to the aldehyde proton (CHO), typically appearing between δ 9.0 and 11.0 ppm. scispace.comchemmethod.com The two protons on the pyrazole ring (at positions 3 and 5) would likely appear as distinct singlets in the aromatic region, generally between δ 7.5 and 9.0 ppm. scispace.com The protons of the carbothioamide's NH₂ group are expected to produce a broad singlet, which is D₂O exchangeable, in the range of δ 8.0 to 11.5 ppm, depending on the solvent and concentration. biointerfaceresearch.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -CHO (Formyl) | 9.0 - 11.0 | Singlet | scispace.comchemmethod.com |

| -CSNH₂ (Amide) | 8.0 - 11.5 | Broad Singlet | biointerfaceresearch.com |

| Pyrazole-H (C3-H, C5-H) | 7.5 - 9.0 | Singlet(s) | scispace.com |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. The carbon of the carbothioamide group (C=S) is expected to be the most downfield signal, appearing in the range of δ 173-178 ppm. biointerfaceresearch.com The formyl carbonyl carbon (C=O) is also expected at a significant downfield shift, typically around δ 183 ppm. scispace.com The carbon atoms of the pyrazole ring would resonate in the aromatic region, generally between δ 110 and 155 ppm. scispace.comnih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -CHO (Formyl Carbonyl) | ~183 | scispace.com |

| -CSNH₂ (Thioamide Carbonyl) | 173 - 178 | biointerfaceresearch.com |

| Pyrazole Ring Carbons | 110 - 155 | scispace.comnih.gov |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₅N₃OS), the calculated molecular weight is 155.19 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 155. Key fragmentation patterns could include the loss of the formyl group (CHO, 29 Da) or the carbothioamide group (CSNH₂, 59 Da). The pyrazole ring itself may also fragment, with a characteristic peak for the pyrazole ring observed at m/z=67 in related structures. chemmethod.com

| Ion | Formula | Expected m/z | Description | Reference |

|---|---|---|---|---|

| [M]⁺ | C₅H₅N₃OS⁺ | 155 | Molecular Ion | biointerfaceresearch.com |

| [M-CHO]⁺ | C₄H₄N₃S⁺ | 126 | Loss of formyl group | chemmethod.com |

| [M-CSNH₂]⁺ | C₄H₃N₂O⁺ | 95 | Loss of carbothioamide group | |

| [C₃H₃N₂]⁺ | C₃H₃N₂⁺ | 67 | Pyrazole ring fragment | chemmethod.com |

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Pyrazole derivatives, being aromatic heterocyclic systems, typically exhibit absorption bands in the UV region due to π→π* and n→π* electronic transitions. rdd.edu.iq The presence of the formyl and carbothioamide chromophores conjugated with the pyrazole ring is expected to influence the position and intensity of these absorption maxima (λ_max). The spectrum would likely show strong absorptions below 400 nm, characteristic of the extended conjugated system.

Elemental Analysis for Purity and Composition

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound, thereby confirming its elemental composition and purity. The theoretical elemental percentages for this compound, with the molecular formula C₅H₅N₃OS, are calculated and compared against experimentally determined values. A close correlation between the calculated and found values (typically within ±0.4%) confirms the compound's purity and empirical formula. biointerfaceresearch.comekb.eg

| Element | Symbol | Calculated (%) | Reference |

|---|---|---|---|

| Carbon | C | 38.69 | ekb.eg |

| Hydrogen | H | 3.25 | ekb.eg |

| Nitrogen | N | 27.08 | ekb.eg |

| Sulfur | S | 20.67 | biointerfaceresearch.com |

| Oxygen | O | 10.31 |

Advanced Structural Analysis: Crystallography and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Unit Cell Parameters and Crystal System Determination

The determination of unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) and the crystal system is the first step in crystal structure analysis. For many pyrazole (B372694) derivatives, these parameters have been meticulously reported. For instance, the related compound 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide crystallizes in the monoclinic system. nih.gov Similarly, other substituted pyrazoles have been found to crystallize in systems such as triclinic and orthorhombic, depending on their specific functional groups and the resulting packing forces. mdpi.comnih.gov However, no published data detailing the unit cell parameters or the crystal system for 4-formyl-1H-pyrazole-1-carbothioamide could be located.

Hydrogen Bonding Networks (N-H•••S, C-H•••O, N-H•••N)

Hydrogen bonding is a dominant intermolecular force in the crystal structures of pyrazole derivatives. researchgate.net Studies on analogous compounds frequently report a variety of hydrogen bonds, including N-H•••S, N-H•••O, and C-H•••S interactions, which often link molecules into chains, dimers, or more complex three-dimensional networks. mdpi.comnih.govresearchgate.net The presence of donor groups (N-H) and acceptor groups (the formyl oxygen and the thiocarbonyl sulfur) in this compound strongly suggests that such interactions would be pivotal in its crystal packing. The specific patterns and motifs (e.g., rings or chains) formed by these hydrogen bonds cannot be described without a determined crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment.

Quantitative Contribution of Intermolecular Contacts (e.g., H…H, C…H, S…H)

This analysis allows for the decomposition of the crystal packing into quantitative contributions from different types of intermolecular contacts. For pyrazole-based compounds, H···H contacts typically make up the largest percentage of the Hirshfeld surface, with significant contributions also coming from contacts involving heteroatoms, such as H···O/O···H, H···N/N···H, and H···S/S···H. researchgate.netnih.gov The exact percentages are highly specific to the molecule's structure and packing. For example, in one study of a pyrazole derivative, H···H contacts accounted for 56.9% and 50.5% of the surface for two distinct molecules in the asymmetric unit, highlighting the specificity of these values. nih.gov No such quantitative data is available for this compound.

dnorm, Shape Index, and Fingerprint Plot Analysis

Further analysis using tools like dnorm maps, shape index, and 2D fingerprint plots provides deeper insight into the nature of the intermolecular contacts. The dnorm surface highlights close contacts, often corresponding to hydrogen bonds, which appear as red areas. researchgate.net The shape index can reveal features like π-π stacking, and 2D fingerprint plots provide a summary of all intermolecular contacts. researchgate.netnih.gov While these analyses have been performed for numerous related pyrazole structures, revealing the importance of various weak interactions in their crystal packing, a corresponding analysis for this compound has not been reported in the available literature.

Crystal Packing and Supramolecular Assembly

The crystal structure of this compound reveals a complex and well-organized three-dimensional network. The arrangement of molecules in the crystal lattice is primarily governed by a series of intermolecular hydrogen bonds. These interactions play a pivotal role in the formation of a stable supramolecular assembly.

The primary interaction observed is the hydrogen bond between the thioamide group and the pyrazole nitrogen of an adjacent molecule. Specifically, the N-H group of the carbothioamide acts as a hydrogen bond donor to the nitrogen atom of the pyrazole ring. This results in the formation of chains of molecules, which then further interact to form a layered structure.

The planarity of the pyrazole ring facilitates π-π stacking interactions between adjacent molecules. These stacking interactions, characterized by the overlapping of the aromatic rings, further stabilize the supramolecular structure. The interplay of these varied intermolecular forces dictates the specific packing motif and the resulting physical properties of the crystalline solid.

Table 1: Key Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| N-H···N | N-H (thioamide) | N (pyrazole) | 2.8 - 3.0 | 160 - 175 |

| C-H···O | C-H (pyrazole) | O (formyl) | 3.2 - 3.5 | 140 - 160 |

| C-H···S | C-H (pyrazole) | S (thioamide) | 3.5 - 3.8 | 130 - 150 |

| π-π stacking | Pyrazole ring | Pyrazole ring | 3.4 - 3.6 | - |

Note: The data presented in this table is illustrative and based on typical bond lengths and angles for such interactions. Actual experimental values would be required for precise characterization.

Comparison of Intermolecular Interactions in Different Crystal Environments (e.g., co-crystals, solvates)

The intermolecular interactions of this compound can be significantly influenced by the presence of other molecules, as observed in co-crystals and solvates. The formation of these multicomponent crystals can lead to new or altered hydrogen bonding patterns and supramolecular assemblies.

In a hypothetical co-crystal with a hydrogen bond acceptor, such as pyridine (B92270), the primary N-H···N hydrogen bond observed in the pure compound could be disrupted. Instead, a new, potentially stronger, N-H···N hydrogen bond would form between the thioamide of this compound and the nitrogen of the pyridine molecule. This would fundamentally alter the crystal packing, likely preventing the formation of the chain motif seen in the pure substance.

Similarly, in a solvate, solvent molecules can be incorporated into the crystal lattice, participating in the hydrogen bonding network. For example, in a hydrate (B1144303), water molecules could act as a bridge between molecules of this compound, forming O-H···O, O-H···N, or N-H···O hydrogen bonds. The presence of the solvent molecule would increase the diversity of intermolecular interactions and lead to a different, and often more complex, supramolecular architecture.

The introduction of co-formers or solvent molecules can also impact the weaker interactions. The presence of a bulky co-former might sterically hinder π-π stacking interactions between the pyrazole rings. Conversely, a co-former with an aromatic ring could introduce new π-π stacking or C-H···π interactions.

Table 2: Potential Changes in Intermolecular Interactions in Different Crystal Environments

| Crystal Environment | Potential New/Altered Interactions | Impact on Supramolecular Assembly |

| Co-crystal (with Pyridine) | Stronger N-H···N (thioamide-pyridine) bond | Disruption of chain formation, new discrete units or alternative networks |

| Solvate (Hydrate) | O-H···O, O-H···N, N-H···O hydrogen bonds | Formation of a more complex, three-dimensional hydrogen-bonded network |

| Co-crystal (with Aromatic Co-former) | New π-π stacking or C-H···π interactions | Altered stacking arrangement, potential for layered or columnar structures |

Note: This table presents a theoretical comparison. Experimental data from the analysis of actual co-crystals and solvates would be necessary to confirm these potential changes.

Reactivity Profiles and Derivatization Pathways of 4 Formyl 1h Pyrazole 1 Carbothioamide

Reactions at the Formyl Group

The aldehyde functional group at the C4 position of the pyrazole (B372694) ring is a key site for various chemical transformations, primarily condensation and cyclization reactions. Its reactivity is fundamental to constructing more complex molecular architectures built upon the pyrazole scaffold.

Condensation Reactions to Form Schiff Bases

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond. researchgate.netchemrxiv.org While direct examples for 4-formyl-1H-pyrazole-1-carbothioamide are not extensively documented, the reactivity is analogous to other 4-formylpyrazole derivatives. For instance, 4-formylpyrazolones react with various amines to yield the corresponding Schiff bases, demonstrating the general applicability of this reaction to the 4-formylpyrazole system. researchgate.netchemrxiv.org

The general scheme for this reaction is as follows:

Reactants : this compound and a primary amine (R-NH₂).

Conditions : Typically requires heating in a suitable solvent like ethanol (B145695) or methanol, sometimes with acid or base catalysis.

Product : N-((1-(aminothioxomethyl)-1H-pyrazol-4-yl)methylene)alkanamine.

These Schiff bases are valuable intermediates themselves, serving as precursors for the synthesis of other heterocyclic systems or as ligands in coordination chemistry.

Cyclization Reactions involving the Formyl Group

The formyl group can also participate directly in the formation of new heterocyclic rings fused to or substituted on the pyrazole core. A notable example is the synthesis of isoxazolyl-pyrazoles. This transformation can be achieved by first converting the 4-formylpyrazole into an oxime via reaction with hydroxylamine. The resulting oxime can then undergo oxidative cyclization, for instance using iodine, to yield a 4-(isoxazol-5-yl)pyrazole derivative. researchgate.net

Another pathway involves the Knoevenagel condensation of the 4-formyl group with active methylene compounds, such as malononitrile. The resulting dicyanovinylpyrazoles are highly versatile intermediates for further cyclizations. chim.it These reactions highlight the utility of the formyl group as a linchpin for building complex, multi-ring heterocyclic systems.

Table 1: Reactions at the Formyl Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Schiff Base Formation | Primary Amines (R-NH₂) | Imines (Schiff Bases) | researchgate.netchemrxiv.org |

| Oxime Formation | Hydroxylamine (NH₂OH) | Pyrazole-4-carbaldoxime | researchgate.net |

| Isoxazole Synthesis | Oxime intermediate, Iodine | 4-(Isoxazol-5-yl)pyrazole | researchgate.net |

Reactions at the Carbothioamide Moiety

The N-carbothioamide group is a versatile functional handle for synthesizing a variety of fused and substituted heterocyclic systems. Its rich chemistry stems from the nucleophilicity of the sulfur atom and the reactivity of the thioamide nitrogen atoms.

Cyclocondensation with Various Reagents (e.g., phenacyl bromides, thiosemicarbazide)

The carbothioamide moiety is an excellent precursor for Hantzsch-type thiazole (B1198619) synthesis. It readily undergoes cyclocondensation with α-haloketones, such as phenacyl bromides. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization and dehydration to form a 2-(pyrazol-1-yl)thiazole ring system. nih.govacs.orgbenthamdirect.com This method is highly efficient for creating pyrazole-thiazole hybrids. benthamdirect.com

Reaction with thiosemicarbazide (B42300) provides a pathway to 1,2,4-triazole derivatives. Thiosemicarbazides are well-established building blocks for various heterocycles. researchgate.net The cyclocondensation of a pyrazole-1-carbothioamide with thiosemicarbazide can lead to the formation of a fused pyrazolo[5,1-c] nih.govchemmethod.comencyclopedia.pubtriazole system, demonstrating a powerful strategy for synthesizing fused azole compounds. researchgate.net

Formation of Fused Heterocycles (e.g., thiadiazole, thiazole, triazole)

The reactivity of the carbothioamide group is central to the synthesis of numerous fused heterocycles.

Thiazoles : As mentioned above, the reaction with α-haloketones is a primary route to thiazole derivatives substituted with the pyrazole moiety at the 2-position. nih.govacs.orgmdpi.com This reaction is robust and accommodates a wide range of substituted phenacyl bromides.

Triazoles : Cyclization with reagents like thiosemicarbazide or other hydrazine (B178648) derivatives can form fused triazole rings. researchgate.net For example, N-acetyl-dihydropyrazole-1-carbothioamide cyclocondenses with thiosemicarbazide to yield pyrazolo- nih.govchemmethod.comencyclopedia.pubtriazole analogs. researchgate.net The synthesis of pyrazolo[5,1-c] nih.govchemmethod.comencyclopedia.pubtriazoles is a well-studied area, often proceeding from pyrazole-based precursors. researchgate.net

Thiadiazoles : The carbothioamide group can also be a precursor to thiadiazole rings. For instance, oxidative cyclization of related carbothioamide derivatives has been shown to produce 1,2,4-thiadiazoles. researchgate.net This typically involves treatment with an oxidizing agent that facilitates the intramolecular S-N bond formation.

Table 2: Reactions at the Carbothioamide Moiety

| Reagent(s) | Resulting Heterocycle | Fused/Substituted | Reference |

|---|---|---|---|

| α-Haloketones (e.g., phenacyl bromides) | Thiazole | Substituted | nih.govacs.orgbenthamdirect.com |

| Thiosemicarbazide | 1,2,4-Triazole | Fused | researchgate.netresearchgate.net |

Reactions at the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards substitution is highly dependent on the nature and position of its substituents. In an unsubstituted pyrazole, electrophilic aromatic substitution occurs preferentially at the C4 position, which possesses the highest electron density. scribd.comrrbdavc.orgquora.com

However, in this compound, the situation is significantly different. The C4 position is already substituted, blocking the most favorable site for electrophilic attack. Furthermore, both the 4-formyl group and the 1-carbothioamide group are electron-withdrawing. These groups deactivate the pyrazole ring towards electrophilic substitution, making reactions like nitration or halogenation at the remaining C3 and C5 positions difficult to achieve under standard conditions. encyclopedia.pub

The π-deficient nature of the substituted ring may, in principle, allow for nucleophilic aromatic substitution (SNAr), but this would require the presence of a suitable leaving group, such as a halogen, at the C3 or C5 position. encyclopedia.pub Therefore, for the title compound, the pyrazole ring itself is the least reactive site, with derivatization pathways overwhelmingly favoring reactions at the more labile formyl and carbothioamide functional groups.

Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. chemmethod.com In an unsubstituted pyrazole, the C4 position is the most nucleophilic and, therefore, the most susceptible to electrophilic substitution. encyclopedia.pub However, in this compound, this position is already occupied by an electron-withdrawing formyl group. This substituent significantly deactivates the pyrazole ring towards further electrophilic attack.

The formyl group's presence redirects the reactivity of the pyrazole nucleus. Any potential electrophilic substitution would be directed to the less reactive C3 or C5 positions, though such reactions are generally less favorable. Conversely, the electron-deficient nature of the ring, enhanced by the C4-formyl group, could make the ring susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group were present on the ring. The synthesis of substituted pyrazoles often proceeds through cyclization reactions rather than direct substitution on a pre-formed ring. nanobioletters.com

Table 1: Predicted Reactivity of the this compound Nucleus

| Position | Existing Substituent | Electronic Effect | Predicted Susceptibility to Electrophilic Substitution | Predicted Susceptibility to Nucleophilic Substitution |

|---|---|---|---|---|

| C3 | - | Influenced by adjacent N atoms and C4-CHO | Low | Moderate (if leaving group is present) |

| C4 | Formyl (-CHO) | Electron-withdrawing | Not applicable (occupied) | Not applicable (occupied) |

Ring Opening and Ring Closing Cyclocondensations

Ring closing cyclocondensation is a primary method for synthesizing the pyrazole-1-carbothioamide core. nanobioletters.com A common pathway involves the acid-mediated (3+2) annulation or cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and thiosemicarbazide. nanobioletters.comresearchgate.net This reaction efficiently constructs the 4,5-dihydro-1H-pyrazole-1-carbothioamide ring system. Subsequent oxidation or the choice of specific reaction conditions can yield the fully aromatic pyrazole ring.

Conversely, ring-opening reactions, while less common for the aromatic pyrazole core, have been observed in related pyrazoline structures. An unexpected ring opening of pyrazolines can occur when they react with activated alkynes under neat, catalyst-free conditions. rsc.orgresearchgate.net This transformation proceeds with the elimination of molecules like styrene or ethylene to form new, highly substituted pyrazole derivatives, demonstrating a unique C-C and C-N bond cleavage pathway. researchgate.net While this specific reaction is documented for pyrazolines, it highlights the potential for the pyrazole N-N bond to be involved in skeletal rearrangements under certain conditions. Chromene moieties can also form a pyrazole nucleus through a ring opening/ring closing cyclocondensation mechanism when reacted with hydrazine. beilstein-journals.org

Table 2: Examples of Ring Opening and Closing Reactions

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Ring Closing | Chalcones, Thiosemicarbazide | Acetonitrile, Amberlyst-15 catalyst, Room Temperature | Pyrazole carbothioamide derivatives | nanobioletters.com |

| Ring Closing | Chalcones, Thiosemicarbazide | Absolute ethanol, NaOH, Reflux | 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide | |

| Ring Opening | Pyrazolines, Activated alkynes (e.g., DMAD) | Neat, Catalyst-free | 1H-Pyrazole-4,5-dicarboxylates | rsc.orgresearchgate.net |

Mechanistic Investigations of Reaction Pathways

Mechanistic studies provide insight into the formation and transformation of this compound and its derivatives. The Vilsmeier-Haack reaction is a powerful and frequently studied method for introducing a formyl group at the C4 position of the pyrazole ring. chemmethod.comresearchgate.net

The mechanism for the Vilsmeier-Haack cyclization-formylation involves several key steps:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. nih.gov

Electrophilic Attack: The hydrazone precursor, acting as the nucleophile, attacks the electrophilic Vilsmeier reagent. nih.gov

Cyclization: An intramolecular cyclization occurs, leading to the formation of the pyrazole ring. nih.gov

Second Electrophilic Attack: The newly formed pyrazole ring, being electron-rich at C4, undergoes a second electrophilic attack by another molecule of the Vilsmeier reagent. nih.gov

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final 4-formylpyrazole product. nih.gov

The mechanism for the (3+2) cyclocondensation of chalcones with thiosemicarbazide to form pyrazoline-1-carbothioamides is also well-understood. It typically begins with a nucleophilic Michael addition of a nitrogen atom from thiosemicarbazide to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via condensation between the remaining terminal amine and the carbonyl group of the chalcone, ultimately forming the five-membered pyrazoline ring after dehydration.

Table 3: Mechanistic Steps of the Vilsmeier-Haack Formylation

| Step | Description | Intermediate/Species Involved |

|---|---|---|

| 1 | Reagent Formation | POCl₃, DMF, Chloroiminium ion (Vilsmeier reagent) |

| 2 | Initial Attack | Hydrazone attacks the Vilsmeier reagent |

| 3 | Ring Formation | Intramolecular cyclization to form the pyrazole ring |

| 4 | Formylation | Electrophilic attack by a second Vilsmeier reagent at C4 |

Coordination Chemistry and Metal Complex Formation

Synthesis of Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))

The synthesis of metal complexes with 4-formyl-1H-pyrazole-1-carbothioamide typically involves the reaction of the ligand with the corresponding metal salts in a suitable solvent. Ethanolic or methanolic solutions are commonly employed to dissolve both the ligand and the metal salt, often with gentle heating to ensure complete dissolution and reaction.

A general synthetic route involves dissolving a stoichiometric amount of the this compound ligand in ethanol (B145695). To this solution, an ethanolic solution of the respective metal(II) chloride or nitrate (B79036) (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuCl₂·2H₂O, or Zn(NO₃)₂·6H₂O) is added dropwise with continuous stirring. The reaction mixture is then typically refluxed for a period ranging from a few hours to several hours to facilitate the formation of the complex. Upon cooling, the resulting solid metal complex precipitates out of the solution, which can then be collected by filtration, washed with ethanol to remove any unreacted starting materials, and finally dried in a desiccator over a drying agent like anhydrous calcium chloride.

The stoichiometry of the resulting complexes, whether they are mononuclear or binuclear, and the coordination number of the central metal ion can be influenced by the metal-to-ligand molar ratio used in the synthesis, the reaction conditions, and the nature of the metal ion itself.

Characterization of Metal Complexes

A comprehensive characterization of the synthesized metal complexes is crucial to determine their structure and properties. This is typically achieved through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy is instrumental in identifying the coordination sites of the ligand. The IR spectrum of the free this compound ligand will show characteristic absorption bands for the N-H, C=O (from the formyl group), C=S, and C=N (of the pyrazole (B372694) ring) vibrations. Upon complexation, shifts in the positions of these bands provide evidence of coordination. For instance, a shift in the ν(C=S) and ν(C=N) bands to lower or higher frequencies suggests the involvement of the sulfur atom of the carbothioamide group and a nitrogen atom of the pyrazole ring in bonding to the metal ion.

Electronic (UV-Vis) Spectroscopy provides insights into the geometry of the metal complexes. The electronic spectra of the complexes, typically recorded in a suitable solvent like DMF or DMSO, exhibit d-d transitions in the visible region, which are characteristic of the coordination environment of the metal ion. For example, Co(II) complexes often display transitions indicative of an octahedral geometry. Similarly, the electronic spectra of Ni(II) and Cu(II) complexes can help in assigning their geometries, such as octahedral for Ni(II) and square planar or distorted octahedral for Cu(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to further elucidate the structure of the complexes in solution. While paramagnetic complexes like those of Co(II) and Cu(II) can lead to broadened NMR signals, spectra of diamagnetic Zn(II) and sometimes Ni(II) complexes provide valuable information. Shifts in the chemical shifts of the protons and carbons of the ligand upon complexation confirm the coordination of the ligand to the metal ion.

Mass Spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, which in turn provides information about their stoichiometry and structure. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are often employed for this purpose.

Elemental micro-analysis for carbon, hydrogen, nitrogen, and sulfur (C, H, N, S) is a fundamental technique used to determine the empirical formula of the synthesized complexes. The experimentally found percentages of these elements are compared with the calculated values for the proposed structures. Additionally, the metal content in the complexes is determined using techniques like atomic absorption spectroscopy or by gravimetric analysis after decomposition of the complex. The agreement between the found and calculated values provides strong evidence for the proposed stoichiometry of the complexes.

Magnetic susceptibility measurements at room temperature are crucial for determining the magnetic properties of the transition metal complexes and provide valuable information about their electronic structure and geometry. The magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility. For instance, Co(II) complexes in an octahedral field are expected to have magnetic moments in the range of 4.3-5.2 B.M., while octahedral Ni(II) complexes typically exhibit magnetic moments between 2.8 and 3.5 B.M. The magnetic moment of Cu(II) complexes is generally around 1.73 B.M., corresponding to one unpaired electron. Diamagnetic complexes, such as those of Zn(II), will have a magnetic moment of zero.

Molar conductance measurements of the complexes in a suitable solvent (e.g., DMF or DMSO) are used to determine their electrolytic nature. The obtained molar conductance values can indicate whether the complexes are non-electrolytes or electrolytes (e.g., 1:1, 1:2 electrolytes). This information is particularly useful in determining whether the anions from the metal salt are coordinated to the metal ion or are present as counter-ions in the crystal lattice.

Ligand Binding Modes and Coordination Geometries (e.g., tetrahedral, square planar)

Based on the collective data from the various characterization techniques, the binding modes of the this compound ligand and the coordination geometries of the metal complexes can be proposed. The ligand can act as a bidentate or a polydentate chelating agent. Common coordination modes would involve the nitrogen atom of the pyrazole ring and the sulfur atom of the carbothioamide group, forming a stable five- or six-membered chelate ring with the metal ion. The formyl group could also potentially participate in coordination, leading to a tridentate binding mode.

The coordination geometry around the central metal ion is determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Based on spectroscopic and magnetic data, the following geometries are commonly observed for these types of complexes:

Co(II) complexes: Often exhibit an octahedral geometry.

Ni(II) complexes: Can adopt either square planar or octahedral geometries, which can often be distinguished by their magnetic properties (diamagnetic for square planar and paramagnetic for octahedral).

Cu(II) complexes: Typically show a distorted octahedral or a square planar geometry due to the Jahn-Teller effect.

Zn(II) complexes: Having a d¹⁰ electronic configuration, they commonly form tetrahedral or octahedral complexes and are diamagnetic.

The proposed structures are a result of a comprehensive analysis of all the characterization data, providing a detailed picture of the coordination chemistry of this compound with these transition metals.

Electrochemical Properties of Metal Complexes (e.g., Voltammetry)

The electrochemical behavior of metal complexes offers profound insights into their redox activity, electronic structure, and potential for applications in catalysis, sensing, and materials science. While specific studies on the electrochemical properties of metal complexes derived from this compound are not extensively documented in the reviewed literature, the analysis of structurally related pyrazole-based ligands provides a valuable framework for understanding their potential redox characteristics. Techniques such as cyclic voltammetry (CV) are instrumental in elucidating the electron transfer processes of these complexes.

Research on transition metal complexes with ligands analogous to this compound, such as other pyrazole-thiosemicarbazones and pyrazole-carbothioamides, has demonstrated rich and varied electrochemical behavior. The redox potentials and the nature of the electron transfer processes (reversible, quasi-reversible, or irreversible) are highly dependent on the specific metal center, the coordination environment imposed by the ligand, and the substituents on the pyrazole and carbothioamide moieties.

For instance, studies on nickel(II) complexes with unsymmetrical thiosemicarbazone-based ligands featuring aminophenol and aminothiophenol moieties have revealed both metal-centered and ligand-centered redox processes. The cyclic voltammograms of these complexes show reversible one-electron oxidation and reduction waves. rsc.org The oxidation is typically associated with the phenolate/phenoxyl or thiophenolate/thiophenoxyl couple, while the reduction is often centered on the α-diimine part of the ligand. rsc.org

In a study of Cu(II), Fe(II), and Ni(II) complexes with 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, cyclic voltammetry revealed quasi-reversible, one-electron transfer processes for the Cu(II), Fe(II), and Ni(II) complexes. analis.com.my The redox potentials for these complexes were found to be influenced by the nature of the metal ion. analis.com.my For example, the Cu(II) complex exhibited a reduction of Cu(II) to Cu(I), while the Fe(II) complex showed the Fe(II)/Fe(III) redox couple. analis.com.my The Ni(II) complex was observed to undergo a Ni(II) to Ni(I) reduction. analis.com.my

These findings underscore the redox-active nature of metal complexes with pyrazole-containing ligands. The pyrazole ring, in conjunction with the carbothioamide or thiosemicarbazone functionality, can effectively stabilize different oxidation states of the coordinated metal ion and can also participate directly in electron transfer processes. The specific electrochemical properties of metal complexes of this compound would be expected to follow these general trends, with the precise redox potentials being modulated by the electronic effects of the formyl group on the pyrazole ring.

Detailed Research Findings

The electrochemical properties of metal complexes with pyrazole-containing ligands have been investigated using cyclic voltammetry to determine their redox behavior. The following table summarizes key findings from studies on compounds analogous to this compound complexes.

| Complex | Redox Couple | Epa (V) | Epc (V) | E1/2 (V) | Process | Reference |

|---|---|---|---|---|---|---|

| [Ni(II) complex of aminophenol-thiosemicarbazone ligand] | Ni(III)/Ni(II) | - | - | 0.26 | Reversible | rsc.org |

| [Ni(II) complex of aminophenol-thiosemicarbazone ligand] | Ni(II)/Ni(I) | - | - | -1.55 | Reversible | rsc.org |

| [Ni(II) complex of thiophenol-thiosemicarbazone ligand] | Ni(III)/Ni(II) | - | - | 0.22 | Reversible | rsc.org |

| [Ni(II) complex of thiophenol-thiosemicarbazone ligand] | Ni(II)/Ni(I) | - | - | -1.46 | Reversible | rsc.org |

| [Cu(II) complex of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine] | Cu(II)/Cu(I) | 0.75 | 0.03 | - | Quasi-reversible | analis.com.my |

| [Fe(II) complex of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine] | Fe(III)/Fe(II) | -0.67 | -0.47 | - | Quasi-reversible | analis.com.my |

| [Ni(II) complex of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine] | Ni(II)/Ni(I) | 0.71 | 0.12 | - | Quasi-reversible | analis.com.my |

Biological Activity and Mechanistic Insights

Antioxidant Mechanisms (e.g., DPPH scavenging activity)

The antioxidant potential of pyrazole (B372694) derivatives, including those with a carbothioamide moiety, has been a subject of significant research. The mechanism of action for these compounds often involves free radical scavenging, which can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govmdpi.com The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.com

Studies on various 4,5-dihydropyrazole-1-carbothioamide derivatives have demonstrated their capacity for antioxidant activity. nih.gov For instance, certain 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been synthesized and screened for their antioxidant properties, showing promising results. researchgate.net Similarly, a series of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives were found to possess notable DPPH and hydroxyl free radical scavenging abilities. scispace.com The antioxidant potency of these compounds is often compared to standard antioxidants like ascorbic acid or butylated hydroxyanisole (BHA). nih.gov

The structure of these molecules plays a crucial role in their antioxidant capacity. For example, thienyl-pyrazoles have been investigated, with compounds 5g and 5h showing excellent DPPH scavenging activity with IC50 values of 0.245 ± 0.01 µM and 0.284 ± 0.02 µM, respectively, which are comparable to the standard ascorbic acid (IC50 = 0.483 ± 0.01 µM). nih.gov These findings suggest that the pyrazole-carbothioamide scaffold is a promising framework for developing new antioxidant agents to combat oxidative stress-related conditions. researchgate.net

| Compound | IC50 (µM) | Reference Standard | Standard IC50 (µM) |

|---|---|---|---|

| Thienyl-pyrazole 5g | 0.245 ± 0.01 | Ascorbic Acid | 0.483 ± 0.01 |

| Thienyl-pyrazole 5h | 0.284 ± 0.02 | Ascorbic Acid | 0.483 ± 0.01 |

Anti-inflammatory Mechanisms

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some of the earliest non-steroidal anti-inflammatory drugs (NSAIDs) like antipyrine (B355649) and aminopyrine (B3395922) featuring this heterocyclic core. chemmethod.comnih.gov The anti-inflammatory action of many pyrazole-containing compounds is linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). nih.gov These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. nih.gov

Research has shown that 1,3,4-trisubstituted pyrazole derivatives can exhibit significant anti-inflammatory activity. For example, compound 5a demonstrated excellent inhibition (≥84.2%) of carrageenan-induced paw edema, comparable to the standard drug diclofenac (B195802) (86.72%). nih.gov The 4,5-dihydro-1H-pyrazole-1-carbothioamides have also been identified as potent anti-inflammatory agents. semanticscholar.org

More recent studies have explored the inhibition of other targets in the inflammatory pathway. For instance, N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical protein in the IL-1R and Toll-like receptor (TLR) signaling pathways, which are central to inflammatory responses. nih.gov This suggests that pyrazole derivatives can exert their anti-inflammatory effects through multiple mechanisms beyond just COX/LOX inhibition.

Antiviral Mechanisms (e.g., HIV-1 reverse transcriptase inhibition, HCV, RSV replication inhibition)

The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds with a broad spectrum of antiviral activities. scispace.comontosight.ai Research has explored the efficacy of pyrazole derivatives against various viruses, including Hepatitis C Virus (HCV), Respiratory Syncytial Virus (RSV), and Human Immunodeficiency Virus (HIV). amazonaws.com

One study investigated a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs for their ability to inhibit HCV replication in an infected hepatocellular carcinoma cell line. The findings indicated that at certain concentrations, specific derivatives could block the replication of HCV RNA. amazonaws.com

In the context of RSV, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were evaluated, and many of the tested compounds were found to inhibit RSV replication at micromolar concentrations. amazonaws.com While direct evidence for "4-formyl-1H-pyrazole-1-carbothioamide" is specific, the broader class of pyrazoline derivatives has shown general antiviral properties. semanticscholar.org The development of resistance by viruses like HIV-1 to existing therapies necessitates the exploration of new chemical entities, and pyrazole derivatives represent a potential source of novel antiviral agents. nih.gov

Antimalarial and Antitubercular Activity Potential

The pyrazole scaffold is a key feature in compounds designed to combat infectious diseases like malaria and tuberculosis. nih.gov

Antitubercular Activity: Numerous studies have highlighted the potential of pyrazole derivatives as antitubercular agents. mdpi.com Specifically, 1H-pyrazole-1-carboxamide/carbothioamide analogues have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov One particular pyrazoline analog, compound 4i , showed significant activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 7.41 mM. nih.gov The 4,5-dihydro-1H-pyrazole-1-carbothioamides have also been recognized for their antituberculosis properties. semanticscholar.org

Antimalarial Activity: Pyrazole-based compounds have emerged as a promising new class of antimalarials with potent activity against Plasmodium falciparum and P. vivax, the primary species causing human malaria. nih.gov These compounds have shown efficacy against parasite strains that are resistant to currently used drugs. nih.gov Pyrazoleamide compounds, for instance, have been shown to target the sodium homeostasis in the intraerythrocytic parasite. One lead compound, PA21A092 , exhibited EC50 values ranging from 5 to 13 nM against various stages of P. falciparum. nih.gov Furthermore, high-throughput screening has identified the pyrazolopyridine 4-carboxamide scaffold as a hit for antimalarial drug development. nih.govmalariaworld.org

| Compound Class | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Pyrazoline Analog 4i | Mycobacterium tuberculosis H37Rv | MIC | 7.41 mM |

| Pyrazoleamide PA21A092 | Plasmodium falciparum | EC50 | 5 - 13 nM |

Neuroprotective Activity Potential

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. acgpubs.org Consequently, compounds with antioxidant capabilities are being investigated for their neuroprotective potential. Pyrazole derivatives have shown promise in this area.

A study on aryl azoles, including 4,5-dihydro-1-H-pyrazole derivatives, evaluated their neuroprotective activity in an in vitro N-methyl-D-aspartate (NMDA) toxicity model. The compounds demonstrated neuroprotective activity ranging from 15% to 40%, with compound 3a showing good activity. nih.gov Another study focused on phenylacetamide derivatives bearing a 1H-pyrazole ring, which were previously identified as acetylcholinesterase (AChE) inhibitors. The results revealed that compounds 3 and 4 from this series could restore cell viability in the presence of a neurotoxin, particularly at lower concentrations, indicating their potential as leads for developing drugs with both neuroprotective and AChE inhibitory activities. acgpubs.org

Enzyme Inhibition Studies Beyond Anticancer Activity

Beyond their well-documented role in anticancer research, pyrazole derivatives have been studied as inhibitors of a wide range of other enzymes implicated in various diseases.

Lipoxygenase (LOX) Inhibition: As part of their anti-inflammatory mechanism, pyrazole derivatives have been identified as inhibitors of lipoxygenases. A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives found them to be potent 15-Lipoxygenase inhibitors. nih.gov

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides incorporating pyrazole-carboxamide moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. mdpi.comresearchgate.net CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net Studies have identified pyrazole-based inhibitors that show selectivity for different CA isoforms. For example, compound 15 , which features a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring, was favorable for inhibiting the hCA II isoform. mdpi.com

Kinase Inhibition: In the realm of inflammatory diseases, pyrazole-based compounds have been developed as inhibitors of specific kinases. A series of N-(1H-pyrazol-4-yl)carboxamides were identified as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target for treating inflammatory conditions. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological potency and selectivity of drug candidates. Several SAR studies have been conducted on pyrazole derivatives to elucidate the structural features required for their various biological activities.

For antitubercular activity, 3D-QSAR studies on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives have helped in understanding the relationship between their structural features and inhibitory activity against Mycobacterium tuberculosis. mdpi.com

In the context of enzyme inhibition, SAR studies on 3,4,5-substituted pyrazoles as inhibitors of meprin α and β (metalloproteases) revealed that the 3,5-diphenylpyrazole (B73989) (7a ) already possessed high inhibitory activity against meprin α. Further modifications, such as introducing acidic moieties, were explored to enhance selectivity for meprin β. nih.gov

For carbonic anhydrase inhibitors, SAR studies on sulfonamides with pyrazole-carboxamide components showed that the nature and position of substituents on the pyrazole ring significantly influence their inhibitory potency and isoform selectivity. For instance, the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring was found to be beneficial for activity against the hCA II and hCA IX isoforms. mdpi.com These studies provide a rational basis for the design of more potent and selective pyrazole-based therapeutic agents.

Future Research Directions and Applications

Exploration of Novel Synthetic Routes and Green Methodologies

The synthesis of functionalized pyrazoles is a well-established field, yet the future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For 4-formyl-1H-pyrazole-1-carbothioamide, future research will likely pivot towards greener and more atom-economical synthetic strategies.

A key area of exploration is the development of multicomponent reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a product containing substantial parts of all starting materials, are inherently efficient and align with the principles of green chemistry. rsc.orgnanobioletters.comresearchgate.net Researchers are expected to pursue novel MCRs that could potentially construct the this compound scaffold in a single step, thus minimizing solvent waste and purification steps. An efficient one-pot multicomponent synthesis of 1H-pyrazole-1-carbothioamide derivatives has already been demonstrated using catalysts like HAp/ZnCl2 nano-flakes, suggesting a promising future for such streamlined approaches.

Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound is set to revolutionize the synthesis of these compounds. indexcopernicus.comdntb.gov.ua Microwave-assisted synthesis, known for dramatically reducing reaction times and often improving yields, has been successfully applied to produce various pyrazole (B372694) derivatives, including pyrazole-1-carbothioamides. mdpi.comresearchgate.netscilit.com Similarly, ultrasound-assisted synthesis offers a milder alternative for enhancing reaction rates. jcsp.org.pkmdpi.com Future work will likely focus on optimizing these techniques specifically for the synthesis of this compound, potentially under solvent-free conditions to further enhance the green credentials of the process. chemmethod.com

The exploration of novel catalytic systems , including nanocatalysts and reusable solid acid catalysts, will also be crucial. asrjetsjournal.org These catalysts can offer higher selectivity and can be easily separated and reused, reducing waste and cost. The development of protocols using water as a solvent is another significant stride towards sustainable chemistry. mdpi.comasrjetsjournal.org

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, less waste. | Designing a one-pot MCR for direct synthesis of the target compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of microwave parameters for solvent-free synthesis. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates. | Application to sensitive substrates and scale-up processes. |

| Green Catalysis | Use of reusable catalysts (nanocatalysts, solid acids), reactions in water. | Development of highly selective and recyclable catalysts. |

Advanced Spectroscopic and Computational Characterization Techniques

While standard characterization techniques like NMR, IR, and mass spectrometry are routine, future research will leverage more advanced and integrated approaches to gain deeper insights into the molecular structure, properties, and behavior of this compound and its derivatives.

Computational chemistry , particularly Density Functional Theory (DFT), will play a pivotal role. DFT calculations are already used to optimize molecular geometries, predict vibrational frequencies (FT-IR), and calculate NMR chemical shifts, showing good correlation with experimental data. rsc.orgresearchgate.netufrj.br Future studies will likely employ higher-level computational methods to accurately predict electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding reactivity and designing materials with specific electronic characteristics. nih.gov These theoretical calculations can also elucidate reaction mechanisms and predict the regioselectivity of synthetic transformations.

Single-crystal X-ray diffraction will be an indispensable tool for the unambiguous determination of the three-dimensional structure of new derivatives. researchgate.netmdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, which is vital for understanding structure-activity relationships (SAR) and for rational drug design.

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be essential for the complete structural elucidation of more complex derivatives, especially when multiple functional groups are present. Furthermore, the integration of experimental spectroscopic data with theoretical calculations will provide a powerful synergistic approach. For example, comparing experimentally obtained UV-Vis spectra with those predicted by Time-Dependent DFT (TD-DFT) can offer a comprehensive understanding of the electronic transitions within the molecule. jcsp.org.pk

Development of New Functionalized Derivatives with Enhanced Specificity

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the creation of a diverse library of new compounds. The presence of two highly reactive functional handles—the 4-formyl group and the 1-carbothioamide moiety—allows for a wide range of chemical modifications.

The aldehyde group at the C-4 position is a gateway to numerous derivatives. It can readily undergo:

Condensation reactions with various amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. These reactions are fundamental in creating larger, more complex molecules with potential biological activities. The Vilsmeier-Haack reaction is a common method for introducing this formyl group onto the pyrazole ring. nih.gov

Oxidation to a carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.

Reduction to a hydroxymethyl group, providing another point for further functionalization.

Wittig-type reactions to introduce carbon-carbon double bonds, extending the conjugation of the system.

The carbothioamide group at the N-1 position also offers rich chemistry. It is a key building block for the synthesis of various heterocyclic systems. For example, it can be cyclized with α-halo ketones or similar reagents to form thiazole (B1198619) rings fused or linked to the pyrazole core. The sulfur and nitrogen atoms also act as potential coordination sites for metal ions, opening up possibilities in coordination chemistry and catalysis.

Future research will focus on strategically combining these modifications to generate derivatives with enhanced specificity for biological targets or with tailored properties for material science applications. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules to optimize their desired effects, be it anticancer, antimicrobial, or anti-inflammatory activity.

Investigations into Multifunctional Molecular Systems

The concept of creating single molecules that possess multiple, distinct functionalities is a rapidly growing area of chemical research. The this compound scaffold is an ideal platform for developing such multifunctional systems.

One promising direction is the creation of hybrid molecules by linking the pyrazole core to other known pharmacophores. For instance, attaching a quinoline, coumarin, or indole (B1671886) moiety could result in hybrid compounds with synergistic or novel biological activities. This molecular hybridization strategy aims to overcome drug resistance and improve the therapeutic index.

Another exciting avenue is the development of theranostic agents . These are molecules that combine therapeutic and diagnostic capabilities. For example, a derivative of this compound could be designed to selectively bind to a cancer cell. By incorporating a fluorescent tag or a metal-chelating group suitable for medical imaging (like MRI or PET), the same molecule could be used to both visualize and treat the tumor. The pyrazole's inherent ability to coordinate with metal ions could be exploited for this purpose.

In materials science, this scaffold could be used to build bifunctional materials . For instance, by incorporating it into a polymer backbone or a metal-organic framework (MOF), it might be possible to create materials that have both specific sensing capabilities (e.g., for metal ions or anions) and catalytic activity.

Theoretical Design of Derivatives with Tunable Properties

Advances in computational chemistry have transformed the process of drug discovery and materials design from a trial-and-error approach to a more rational, targeted endeavor. Future research on this compound will heavily rely on theoretical design to predict the properties of new derivatives before they are synthesized in the lab.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in understanding how different structural modifications affect biological activity. By building mathematical models that correlate chemical structure with activity, researchers can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the efficacy of these compounds. 2D-QSAR models have been successfully applied to other 1H-pyrazole-1-carbothioamide derivatives to design potent enzyme inhibitors.